

Etoposide-¹³C,₃D₃: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Etoposide-¹³C,₃D₃

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile and quality control measures for Etoposide-¹³C,₃D₃, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the anticancer agent Etoposide. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Certificate of Analysis (Representative)

This section presents a composite Certificate of Analysis based on typical specifications for high-quality Etoposide-¹³C,₃D₃.

Physicochemical Properties

Test	Specification	Result
Product Name	Etoposide- ¹³ C, ₃ D ₃	Conforms
Appearance	Off-White to White Solid	Conforms
Molecular Formula	C ₂₈ ¹³ CH ₂₉ D ₃ O ₁₃	Conforms
Molecular Weight	592.57 g/mol	Conforms
Solubility	Soluble in DMSO and Methanol	Conforms

Quality Control Data

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥99 atom % ¹³ C, ≥99 atom % D	Conforms
Isotopic Enrichment	Mass Spectrometry	≥98% for d ₃	Conforms
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Water Content	Karl Fischer Titration	≤1.0%	0.3%

Experimental Protocols

This section details the methodologies used to establish the quality and purity of Etoposide-¹³C,₃D.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify Etoposide-¹³C,₃D from any unlabeled Etoposide and other impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm.
- Injection Volume: 10 μL.

- Column Temperature: 30°C.
- Procedure: A standard solution of Etoposide- $^{13}\text{C}_3\text{d}_3$ is prepared in methanol. The sample is injected into the HPLC system, and the peak area is recorded. Purity is calculated by dividing the main peak area by the total area of all peaks.

Mass Spectrometry for Isotopic Purity and Enrichment

This method confirms the molecular weight and determines the extent of isotopic labeling.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Procedure: A dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the mass spectrometer. The mass spectrum is acquired, and the m/z of the molecular ion is compared to the theoretical mass. Isotopic enrichment is determined by analyzing the isotopic distribution of the molecular ion cluster.

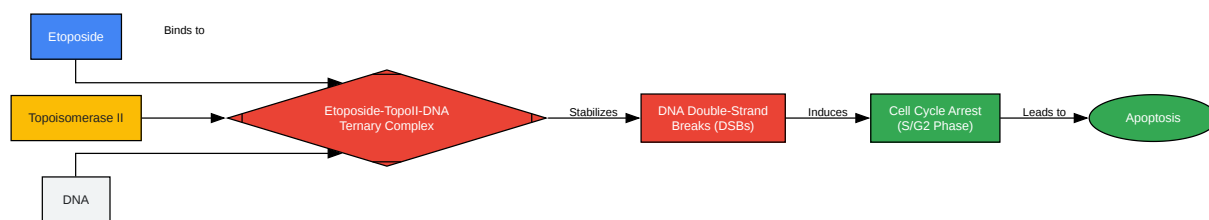
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

This technique confirms the chemical structure of Etoposide- $^{13}\text{C}_3\text{d}_3$.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. ^1H -NMR and ^{13}C -NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are compared with the known spectrum of Etoposide to confirm the structural integrity. The absence of a signal for the methoxy protons and the presence of a ^{13}C -coupled signal for the labeled carbon confirm the position of the labels.

Mechanism of Action of Etoposide

Etoposide is a topoisomerase II inhibitor. Its primary mechanism involves the formation of a ternary complex with DNA and the topoisomerase II enzyme.^[1] This complex prevents the re-ligation of double-strand breaks induced by the enzyme, leading to an accumulation of DNA damage.^{[2][3]} This damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis in rapidly dividing cancer cells.^[1]



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